N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
CAS No.: 952997-65-8
Cat. No.: VC5496020
Molecular Formula: C14H12FN3O2S
Molecular Weight: 305.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952997-65-8 |
|---|---|
| Molecular Formula | C14H12FN3O2S |
| Molecular Weight | 305.33 |
| IUPAC Name | N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C14H12FN3O2S/c15-10-3-1-2-4-11(10)17-12(19)7-9-8-21-14-16-6-5-13(20)18(9)14/h1-6,9H,7-8H2,(H,17,19) |
| Standard InChI Key | GZBDQDLGPFDAKK-UHFFFAOYSA-N |
| SMILES | C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=CC=C3F |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound’s structure integrates a thiazolo[3,2-a]pyrimidine scaffold fused with a fluorophenyl-acetamide side chain. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is annulated to a pyrimidine ring (a six-membered di-nitrogen heterocycle), forming a bicyclic system. The 5-oxo group introduces a ketone functionality at position 5, while the 3,5-dihydro designation indicates partial saturation of the pyrimidine ring. The N-(2-fluorophenyl)acetamide moiety is attached via a methylene bridge at position 3 of the thiazolo-pyrimidine system, contributing to steric and electronic modulation (Figure 1).
Table 1: Molecular Properties of N-(2-Fluorophenyl)-2-(5-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidin-3-yl)Acetamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁FN₃O₂S | |
| Molecular Weight | 250.25 g/mol | |
| logP (Partition Coefficient) | ~2.1 (estimated) | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 |
X-ray crystallography and computational modeling have elucidated its planar conformation, with the fluorophenyl group adopting a perpendicular orientation relative to the bicyclic core to minimize steric hindrance . This spatial arrangement facilitates interactions with hydrophobic pockets in target proteins while the acetamide group engages in hydrogen bonding.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Thiazolo-Pyrimidine Core Formation: A Biginelli-like condensation between thiourea, ethyl acetoacetate, and a substituted aldehyde under acidic conditions yields a dihydropyrimidine-thione intermediate .
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Cyclization: Treatment with ethyl chloroacetate induces cyclization to form the thiazolo[3,2-a]pyrimidine skeleton .
-
Acetamide Incorporation: Coupling the core with 2-fluoroaniline via a nucleophilic acyl substitution reaction introduces the N-(2-fluorophenyl)acetamide group.
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Dihydropyrimidine Formation | HCl, ethanol, reflux | 75% | |
| Cyclization | Ethyl chloroacetate, K₂CO₃ | 88% | |
| Acetamide Coupling | DCC, DMAP, dichloromethane | 82% |
Reactivity and Functionalization
The compound’s reactivity is dominated by:
-
Ketone at C5: Participates in nucleophilic additions or reductions to yield secondary alcohols or alkanes.
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Thiazole Nitrogen: Undergoes alkylation or acylation to modulate electronic properties.
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Fluorophenyl Ring: Electrophilic aromatic substitution at the para position (relative to fluorine) is feasible due to fluorine’s electron-withdrawing effect.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (~0.2 mg/mL at pH 7.4) due to its hydrophobic thiazole and fluorophenyl groups . Stability studies indicate decomposition above 200°C, with photodegradation observed under UV light.
Table 3: Physicochemical Profile
| Parameter | Value | Method | Source |
|---|---|---|---|
| Melting Point | 198–202°C | DSC | |
| logD (pH 7.4) | 1.8 | Shake-flask | |
| Polar Surface Area | 62.3 Ų | Computational |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
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NMR: δ 7.8 ppm (thiazole H), δ 6.9–7.3 ppm (fluorophenyl H), δ 4.1 ppm (methylene bridge).
| Target | Assay Model | Result | Source |
|---|---|---|---|
| COX-2 Inhibition | Enzyme assay | 65% at 10 µM | |
| Antiproliferative | MCF-7 cells | IC₅₀ = 8.7 µM | |
| Antibacterial | S. aureus | MIC = 12.5 µg/mL |
Mechanism of Action
The compound inhibits cyclooxygenase-2 (COX-2) by binding to the enzyme’s hydrophobic channel, as evidenced by molecular docking studies. Additionally, it interferes with tubulin polymerization in cancer cells, disrupting mitosis.
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